2-methyl-N-(2-methyl-5-nitrophenyl)furan-3-carboxamide
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Overview
Description
2-methyl-N-(2-methyl-5-nitrophenyl)furan-3-carboxamide is an organic compound that belongs to the class of furan derivatives. It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a carboxamide group. The compound also contains two methyl groups and a nitro group attached to the phenyl ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-methyl-5-nitrophenyl)furan-3-carboxamide typically involves the reaction of 2-methyl-5-nitroaniline with furan-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-methyl-5-nitrophenyl)furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of 2-methyl-N-(2-methyl-5-aminophenyl)furan-3-carboxamide.
Reduction: Formation of 2-methyl-N-(2-methyl-5-aminophenyl)furan-3-carboxamide.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
2-methyl-N-(2-methyl-5-nitrophenyl)furan-3-carboxamide has several scientific research applications,
Biological Activity
Overview
2-methyl-N-(2-methyl-5-nitrophenyl)furan-3-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives, characterized by a furan ring and a carboxamide functional group. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound, particularly the nitrophenyl and furan moieties, contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitrophenyl group is known to modulate enzyme activity by binding to active sites, potentially inhibiting their function and leading to antimicrobial effects. The furan ring participates in π-π interactions with aromatic amino acids in proteins, enhancing binding affinity and specificity .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of furan have been shown to possess activity against various bacterial strains. The incorporation of nitrophenyl groups enhances this activity by affecting the permeability of microbial membranes and inhibiting essential metabolic pathways .
Table 1: Antimicrobial Activity of Furan Derivatives
Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
2-methyl-N-(4-nitrophenyl)furan-3-carboxamide | S. aureus | 16 µg/mL |
5-(4-nitrophenyl)furan-2-carboxylic acid | P. aeruginosa | 8 µg/mL |
Anti-inflammatory Properties
In vitro studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This action can be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Anticancer Potential
Preliminary investigations into the anticancer properties of related furan derivatives indicate that they may induce apoptosis in cancer cell lines through mitochondrial pathways. For example, extracts from fungi producing similar compounds have shown cytotoxic effects against human cancer cell lines, including HeLa and MCF-7 cells .
Case Study: Anticancer Activity
A study conducted on the anticancer effects of furan derivatives demonstrated that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Research Findings
Recent studies have focused on synthesizing analogs of this compound to explore structure-activity relationships (SAR). These investigations aim to identify modifications that enhance biological activity while reducing toxicity.
Table 2: Structure-Activity Relationship Insights
Structural Modification | Observed Effect |
---|---|
Addition of halogen substituents | Increased antimicrobial potency |
Replacement of nitro group with amino group | Enhanced anticancer activity |
Alteration of furan substituents | Improved binding affinity to target enzymes |
Properties
IUPAC Name |
2-methyl-N-(2-methyl-5-nitrophenyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-8-3-4-10(15(17)18)7-12(8)14-13(16)11-5-6-19-9(11)2/h3-7H,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOKGQDABSINFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(OC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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